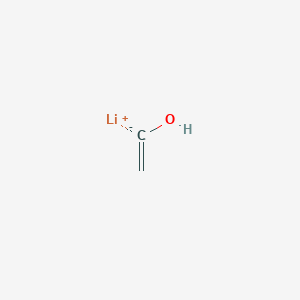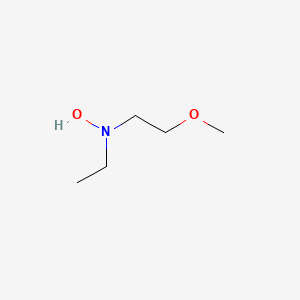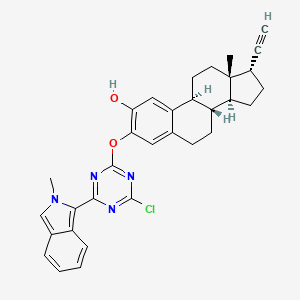![molecular formula C11H24O2 B14310123 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane CAS No. 111843-49-3](/img/structure/B14310123.png)
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane is an organic compound with a unique structure that features two isopropyl groups attached to a central carbon atom, which is also bonded to two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane typically involves the reaction of 2,2-dimethylpropane-1,3-diol with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the isopropyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzyme-catalyzed reactions. Additionally, its unique structure allows it to participate in various chemical reactions, making it a versatile compound in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has a similar structure but with phenylene groups instead of isopropyl groups.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Another similar compound with oxirane groups.
Uniqueness
2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane is unique due to its specific arrangement of isopropyl groups and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
111843-49-3 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2,2-dimethyl-1,1-di(propan-2-yloxy)propane |
InChI |
InChI=1S/C11H24O2/c1-8(2)12-10(11(5,6)7)13-9(3)4/h8-10H,1-7H3 |
Clé InChI |
OZSYOQJVVCYFPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(C(C)(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)
![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)





![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
